

comparing the effects of progesterone in 2D vs. 3D cell culture models

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Progesterone's Impact in 2D vs. 3D Cell Cultures: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The shift from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models that more accurately mimic the in vivo environment represents a significant advancement in preclinical research. This guide provides a comprehensive comparison of the effects of **progesterone**, a key steroid hormone, in these two culture systems. Understanding these differences is crucial for accurately predicting cellular responses to hormonal therapies and for the development of more effective cancer treatments.

Key Differences in Cellular Response to Progesterone

Cells cultured in 3D spheroids or organoids exhibit distinct morphological and physiological characteristics compared to their 2D counterparts, leading to differential responses to **progesterone**.^{[1][2]} Generally, 3D cultures demonstrate increased resistance to therapeutic agents.^{[3][4][5]} This is attributed to factors such as altered cell-cell and cell-extracellular matrix (ECM) interactions, the formation of nutrient and oxygen gradients, and differential gene expression.

Morphological and Proliferative Changes

In 2D cultures, cells grow as a monolayer on a flat surface, leading to an artificial apical-basal polarity. In contrast, 3D models allow cells to form structures that resemble native tissue, with complex cell-cell interactions and more physiologically relevant morphology. For instance, uterine leiomyoma cells treated with **progesterone** in 2D culture become more elongated and exhibit increased cellular crowding, indicative of proliferation.

The proliferative response to **progesterone** also differs significantly between the two models. While **progesterone** generally stimulates proliferation in 2D cultures of hormone-responsive cells, this effect can be attenuated in 3D models. This is due to the structural organization of 3D spheroids, where only the outer layer of cells may be actively proliferating, while inner cells can become quiescent or even necrotic due to limited access to nutrients and oxygen.

Gene Expression and Signaling Pathways

The three-dimensional architecture of 3D cultures profoundly influences gene expression profiles in response to **progesterone**. Studies have shown that the expression of genes related to cell survival, drug resistance, and key signaling pathways are altered in 3D models compared to 2D monolayers.

Progesterone exerts its effects through the activation of various signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are crucial regulators of cell proliferation, survival, and apoptosis. In 2D cultures, **progesterone** has been shown to activate these pathways, leading to increased cell growth. However, the signaling dynamics can be rewired in 3D cultures, potentially contributing to the observed differences in **progesterone** response.

Quantitative Comparison of Progesterone Effects

The following tables summarize the quantitative data on the effects of **progesterone** in 2D versus 3D cell culture models, synthesized from multiple studies.

Parameter	2D Cell Culture	3D Cell Culture / Tissue Explant	Key Findings & Citations
Cell Proliferation	Progesterone (10 nM) significantly increased the number of U373 and D54 astrocytoma cells.	Higher concentrations of some drugs are needed to inhibit proliferation in 3D cultures compared to 2D.	Progesterone generally stimulates proliferation in 2D. 3D models often show reduced proliferation in the core of spheroids.
Apoptosis	High doses of progesterone decreased early apoptosis of leiomyoma cells.	3D culture environments can be anti-apoptotic.	Progesterone can have anti-apoptotic effects, which may be enhanced in the more physiologically relevant 3D environment.
Drug Sensitivity (General)	More sensitive to chemotherapeutic agents (e.g., epirubicin, cisplatin, docetaxel).	Significantly higher IC50 values for various anticancer drugs.	3D cultures are consistently more resistant to a variety of drugs, suggesting a similar trend would be observed with hormonal agents like progesterone.

Gene/Protein	2D Cell Culture	3D Cell Culture	Key Findings & Citations
Progesterone Receptor (PR)	Expression can be modulated by hormones.	Expression patterns can differ, potentially affecting responsiveness to progesterone.	Understanding PR expression is key to interpreting progesterone effects.
Ki67 (Proliferation Marker)	High doses of progesterone increased Ki67 mRNA expression in leiomyoma cells.	Fewer Ki-67 positive cells observed in the inner core of 3D spheroids.	Proliferation gradients are a key feature of 3D models.
AKT/pAKT	Increased expression in 3D cultures of BT474, HCC1954, and EFM192A breast cancer cells.	Increased expression compared to 2D.	The PI3K/AKT pathway is a critical mediator of progesterone signaling and is influenced by the culture environment.
ERK/pERK	Increased Erk expression in 3D cultures of BT474, HCC1954, and EFM192A breast cancer cells.	Increased expression compared to 2D.	The MAPK/ERK pathway is another key signaling node affected by culture dimensionality.
Drug Efflux Pumps (e.g., PGP)	Lower expression.	Increased expression in 3D cultures of BT474, HCC1954, and EFM192A cells.	Increased drug efflux is a mechanism of resistance in 3D models.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for treating cells with **progesterone** in both 2D and 3D culture systems.

Progesterone Treatment in 2D Cell Culture

This protocol is adapted for the treatment of adherent cell lines in a monolayer.

- **Cell Seeding:** Plate cells in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
- **Cell Attachment:** Allow cells to adhere and grow for 24-48 hours in standard growth medium.
- **Hormone Deprivation (Optional but Recommended):** To reduce the influence of hormones present in fetal bovine serum (FBS), switch to a phenol red-free medium containing charcoal-stripped FBS for 24 hours prior to treatment.
- **Progesterone Preparation:** Prepare a stock solution of **progesterone** in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in a serum-free or low-serum medium to achieve the desired final concentrations.
- **Treatment:** Remove the culture medium from the cells and replace it with the medium containing the various concentrations of **progesterone** or a vehicle control (medium with the same concentration of solvent used for the **progesterone** stock).
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- **Analysis:** Following incubation, perform the desired assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), RNA extraction for gene expression analysis, or protein lysis for Western blotting.

Progesterone Treatment in 3D Spheroid Culture

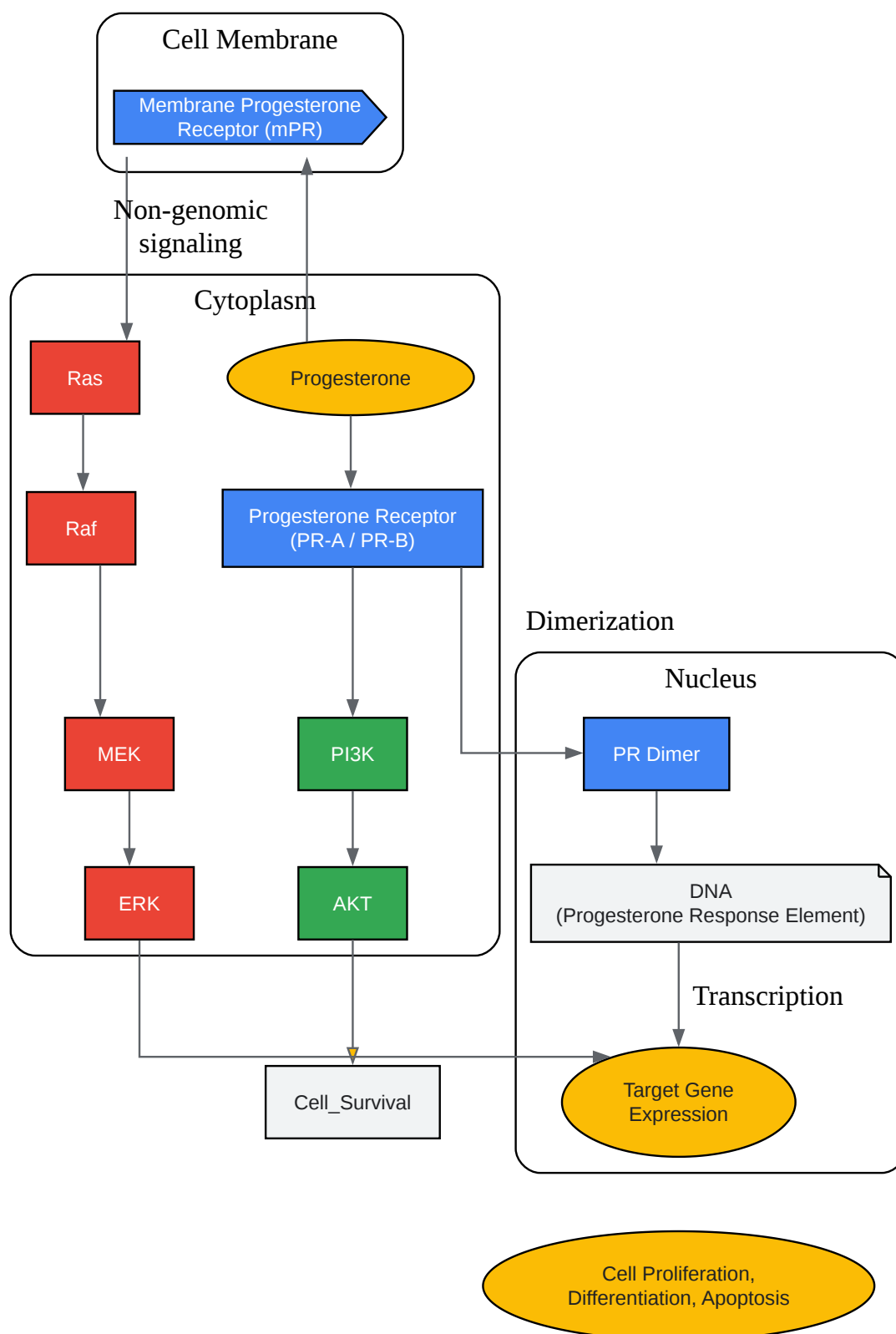
This protocol outlines the treatment of cells grown as spheroids.

- **Spheroid Formation:** Generate spheroids using a suitable method, such as ultra-low attachment plates, hanging drop cultures, or embedding in an extracellular matrix like Matrigel. Seed the desired number of cells per well or drop and allow spheroids to form over 2-4 days.

- **Medium Change and Hormone Deprivation:** Carefully replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours.
- **Progesterone Preparation:** Prepare **progesterone** dilutions as described for the 2D protocol.
- **Treatment:** Gently remove half of the medium from each well and replace it with an equal volume of the medium containing 2x the final concentration of **progesterone** or vehicle control. This method avoids disturbing the spheroids.
- **Incubation:** Incubate the spheroids for the desired treatment duration.
- **Analysis:**
 - **Viability:** Use 3D-specific viability assays (e.g., CellTiter-Glo 3D) that can penetrate the spheroid.
 - **Size/Morphology:** Image the spheroids at regular intervals to monitor changes in size and morphology.
 - **Gene/Protein Expression:** Harvest spheroids, dissociate them into single cells if necessary, and proceed with RNA or protein extraction.

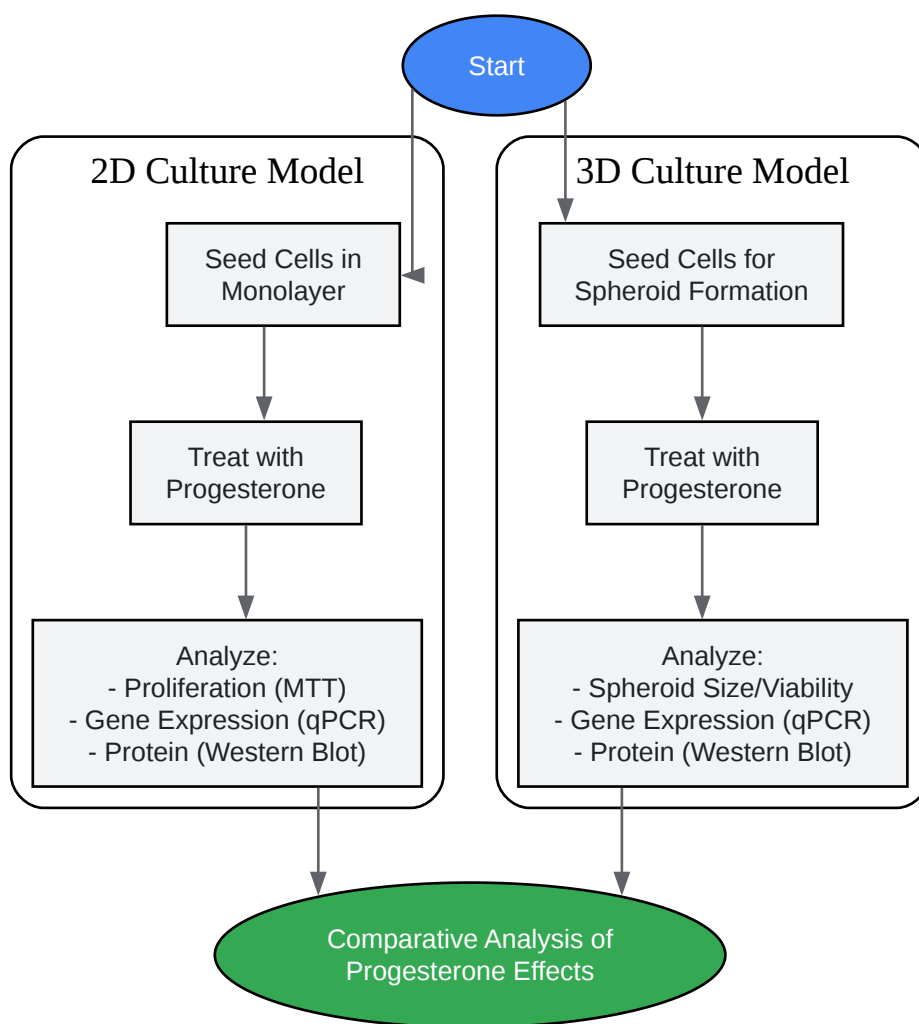
Visualizing Progesterone Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.



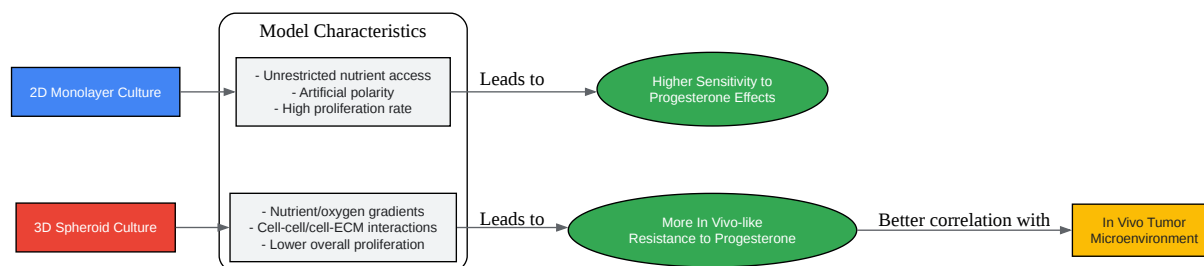
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Caption: **Progesterone** signaling pathway involving both genomic and non-genomic actions.



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Caption: Workflow for comparing **progesterone** effects in 2D and 3D cell culture.



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Caption: Logical relationship between culture models and **progesterone** response.

Conclusion

The choice of cell culture model has a profound impact on the observed effects of **progesterone**. While 2D cultures offer simplicity and high-throughput capabilities, 3D models provide a more physiologically relevant context, revealing crucial aspects of drug resistance and cellular heterogeneity. For research aimed at translating findings to the clinical setting, particularly in the context of hormone-driven cancers, the adoption of 3D cell culture models is paramount for obtaining more predictive and clinically relevant data. This guide underscores the importance of selecting the appropriate model system to accurately investigate the complex roles of **progesterone** in health and disease.

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